molecular formula C26H26FNO5 B11216855 (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone

Cat. No.: B11216855
M. Wt: 451.5 g/mol
InChI Key: MFCWKFGMAXHWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features multiple functional groups, including methoxy, fluorophenoxy, and isoquinoline moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached via a nucleophilic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the isoquinoline core.

    Final Coupling with Methanone: The final step involves coupling the intermediate with a methanone derivative, possibly through a Friedel-Crafts acylation reaction using an acid chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under microwave irradiation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its isoquinoline structure.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding in biological systems.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a tool for investigating cellular pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes involved in signal transduction pathways. The fluorophenoxy and methoxy groups could enhance its binding affinity and specificity for certain molecular targets, while the isoquinoline core might facilitate its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone: stands out due to its combination of functional groups and the presence of the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its versatility compared to similar compounds.

Properties

Molecular Formula

C26H26FNO5

Molecular Weight

451.5 g/mol

IUPAC Name

[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C26H26FNO5/c1-30-20-8-4-17(5-9-20)26(29)28-13-12-18-14-24(31-2)25(32-3)15-22(18)23(28)16-33-21-10-6-19(27)7-11-21/h4-11,14-15,23H,12-13,16H2,1-3H3

InChI Key

MFCWKFGMAXHWOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.